

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-furanpropionate

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Compound of Interest

Compound Name: Ethyl 2-furanpropionate

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This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of **Ethyl 2-furanpropionate**, a key flavoring agent and fragrance ingredient. This document details the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates the correlation between molecular structure and spectral data.

Introduction to the Infrared Spectroscopy of Ethyl 2-furanpropionate

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For **Ethyl 2-furanpropionate** ($C_9H_{12}O_3$), IR spectroscopy is instrumental in confirming its chemical identity and purity. The molecule's structure, comprising an ethyl ester group and a furan ring, gives rise to a unique and identifiable IR spectrum.

Predicted Infrared Absorption Data for Ethyl 2-furanpropionate

While a publicly available, comprehensive list of experimental vibrational frequencies for **Ethyl 2-furanpropionate** is not readily accessible, a detailed prediction of its characteristic IR absorption peaks can be made based on its known functional groups. The following table

summarizes the expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~ 3120 - 3100	Medium	Furan C-H	Stretching
~ 2985 - 2950	Medium-Strong	Alkyl C-H (CH ₃)	Asymmetric Stretching
~ 2940 - 2900	Medium	Alkyl C-H (CH ₂)	Asymmetric Stretching
~ 2875 - 2850	Medium	Alkyl C-H (CH ₃)	Symmetric Stretching
~ 2850 - 2820	Medium	Alkyl C-H (CH ₂)	Symmetric Stretching
~ 1735	Strong	Ester C=O	Stretching
~ 1590 - 1500	Medium-Weak	Furan C=C	Stretching
~ 1470 - 1440	Medium	Alkyl C-H (CH ₂ /CH ₃)	Bending (Scissoring/Asymmetric)
~ 1390 - 1365	Medium-Weak	Alkyl C-H (CH ₃)	Bending (Symmetric)
~ 1250 - 1150	Strong	Ester C-O	Stretching (asymmetric)
~ 1100 - 1000	Medium	Ester C-O	Stretching (symmetric)
~ 1015	Medium	Furan Ring	Breathing
~ 885	Strong	Furan C-H	Out-of-plane Bending
~ 740	Strong	Furan Ring	Deformation

Note: This data is predictive and based on typical infrared absorption frequencies for the respective functional groups. Actual experimental values may vary slightly.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method for analyzing liquid samples like **Ethyl 2-furanpropionate** due to its simplicity and minimal sample preparation.

3.1. Instrumentation

- A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a Bruker Tensor 27 FT-IR with a DuraSamplIR II ATR accessory).[\[1\]](#)
- The ATR crystal can be diamond or germanium.

3.2. Sample Preparation

Ethyl 2-furanpropionate is a liquid and can be analyzed neat (without dilution).

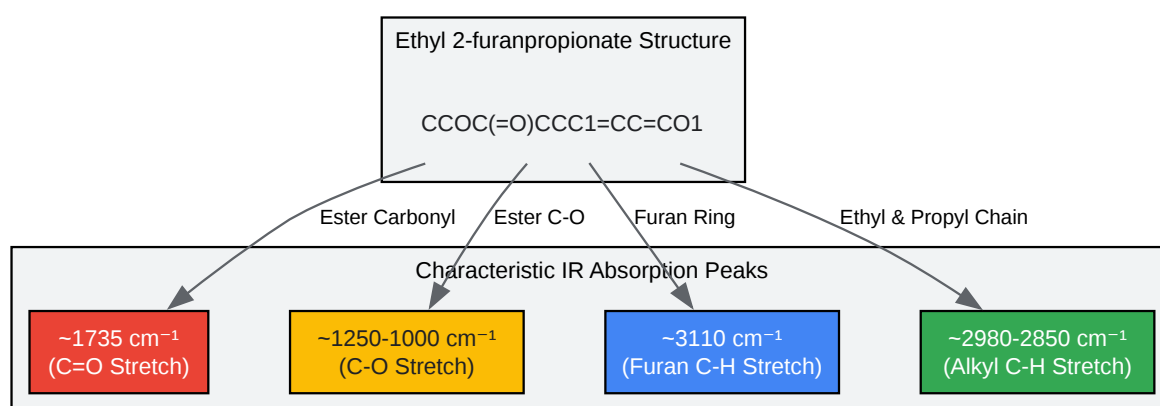
3.3. Data Acquisition

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol), followed by a dry tissue.
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the environment.
- Sample Spectrum:
 - Place a small drop of **Ethyl 2-furanpropionate** onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The typical spectral range is 4000 cm^{-1} to 400 cm^{-1} .
- Post-Measurement:

- Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

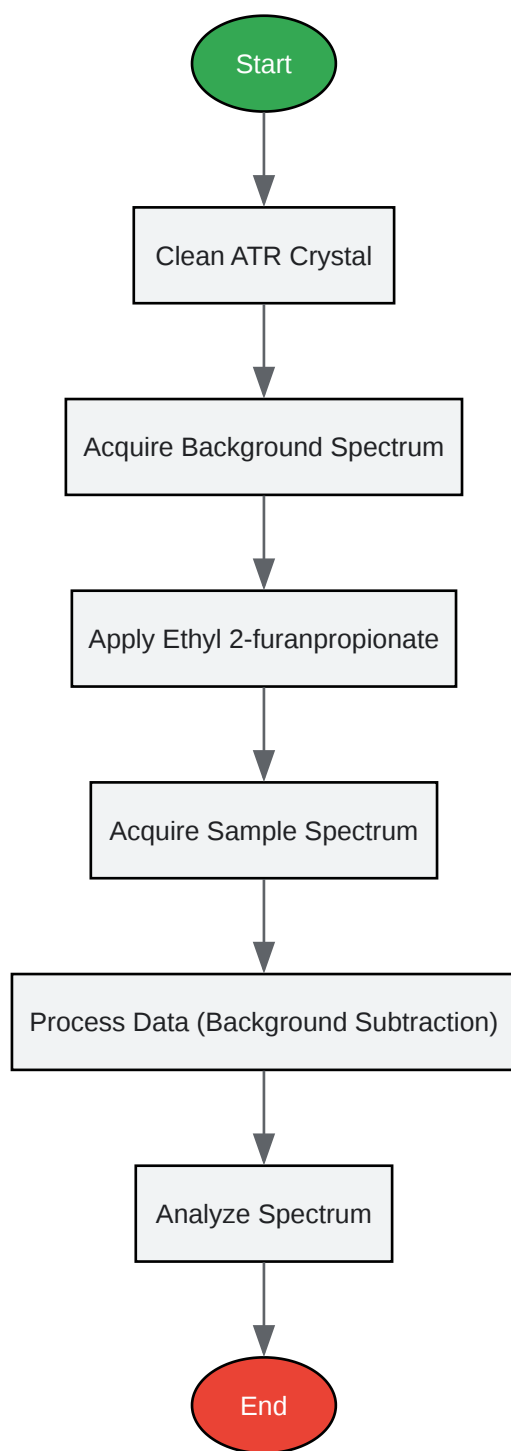
Visualization of Spectral Correlations

The following diagrams illustrate the relationship between the functional groups in **Ethyl 2-furanpropionate** and their characteristic IR absorption regions, as well as the experimental workflow.



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Caption: Correlation of functional groups in **Ethyl 2-furanpropionate** with their IR peaks.



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Caption: Experimental workflow for ATR-FTIR analysis of **Ethyl 2-furanpropionate**.

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References

- 1. Ethyl 2-furanpropionate | C₉H₁₂O₃ | CID 61450 - PubChem [pubchem.ncbi.nlm.nih.gov]
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